molecular formula C5H2Cl2FNO2S B2735672 2,5-Dichloropyridine-4-sulfonyl fluoride CAS No. 2228179-46-0

2,5-Dichloropyridine-4-sulfonyl fluoride

Cat. No.: B2735672
CAS No.: 2228179-46-0
M. Wt: 230.03
InChI Key: IUTSDYPZHBRALA-UHFFFAOYSA-N
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Description

2,5-Dichloropyridine-4-sulfonyl fluoride is a chemical compound with the molecular formula C5H2Cl2FNO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other chemical entities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloropyridine-4-sulfonyl fluoride typically involves the chlorination of pyridine derivatives followed by sulfonylation and fluorination. One common method involves the reaction of 2,5-dichloropyridine with sulfuryl chloride (SO2Cl2) in the presence of a catalyst, followed by treatment with a fluorinating agent such as hydrogen fluoride (HF) or a fluorinating reagent like Selectfluor .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloropyridine-4-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dichloropyridine-4-sulfonyl fluoride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5-Dichloropyridine-4-sulfonyl fluoride involves its reactivity towards nucleophiles due to the electron-withdrawing effects of the sulfonyl fluoride group. This makes the compound highly reactive in nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dichloropyridine-4-sulfonyl fluoride is unique due to the presence of both chlorine and sulfonyl fluoride groups, which impart distinct reactivity patterns and make it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2,5-dichloropyridine-4-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2FNO2S/c6-3-2-9-5(7)1-4(3)12(8,10)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTSDYPZHBRALA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)Cl)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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